molecular formula C13H8ClNOS B15065589 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol CAS No. 648896-49-5

5-Chloro-7-(thiophen-3-yl)quinolin-8-ol

Cat. No.: B15065589
CAS No.: 648896-49-5
M. Wt: 261.73 g/mol
InChI Key: WONGLKMRCKTYJK-UHFFFAOYSA-N
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Description

5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is a synthetic quinoline derivative characterized by a hydroxyl group at position 8, a chlorine substituent at position 5, and a thiophen-3-yl moiety at position 7.

Properties

CAS No.

648896-49-5

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

5-chloro-7-thiophen-3-ylquinolin-8-ol

InChI

InChI=1S/C13H8ClNOS/c14-11-6-10(8-3-5-17-7-8)13(16)12-9(11)2-1-4-15-12/h1-7,16H

InChI Key

WONGLKMRCKTYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C3=CSC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The chlorine atom can be introduced at the 5-position through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The thiophene ring can be attached at the 7-position through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for efficiency, yield, and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under basic conditions. Key examples include:

Amination :

  • Reaction with pyrrolidine in ethanol at room temperature (72 hours) yields derivatives with piperidine or pyrrolidine substituents. For instance, 5-Chloro-7-((3-methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)quinolin-8-ol was synthesized in 18% yield using triethylamine as a base .

  • Substitution with 4-methylpiperazine under similar conditions produces analogues with enhanced solubility .

Sulfonation :

  • Treatment with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in tetrahydrofuran (THF) generates sulfonate esters. These derivatives exhibit potent antibacterial activity, with inhibition zones up to 25 mm against Klebsiella pneumoniae .

Reagents and Conditions :

Reaction TypeReagentsSolventYield (%)
AminationPyrrolidine, Et₃NEthanol18
SulfonationR-SO₂Cl, Et₃NTHF65–90

Oxidation and Reduction Reactions

Oxidation :

  • The quinoline ring can be oxidized to form N-oxide derivatives using m-chloroperbenzoic acid (mCPBA). For example, oxidation of 5-chloro-8-hydroxyquinoline derivatives with mCPBA followed by treatment with dimethyl sulfate yields N-methylated products .

  • Hydrogen peroxide in acidic media selectively oxidizes the thiophenyl group to sulfoxide derivatives.

Reduction :

  • The quinoline ring is reduced to tetrahydroquinoline using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Catalytic hydrogenation (H₂/Pd-C) modifies the thiophene moiety to thiolane (tetrahydrothiophene) .

Cross-Coupling Reactions

Suzuki–Miyaura Coupling :

  • The thiophen-3-yl group participates in palladium-catalyzed cross-coupling. Reaction with arylboronic acids (e.g., furan-3-ylboronic acid) in aqueous NaOH/ethanol produces biaryl derivatives .

Mannich Reaction :

  • Condensation with formaldehyde and secondary amines (e.g., ciprofloxacin) generates hybrid antimicrobial agents. One such derivative showed MIC values of 4–16 µg/mL against drug-resistant Staphylococcus aureus .

Biological Activity Correlations

Substituents at the 7-position significantly influence bioactivity:

Substituent (R)Biological TargetIC₅₀/ MICSource
4-FluorophenylsulfonylPseudomonas aeruginosa22 mm inhibition
BiphenylStaphylococcus aureus22 mm inhibition
Ciprofloxacin hybridMultidrug-resistant E. coli4 µg/mL

Mechanistic Insights

  • Antimicrobial Action : The hydroxyl group at the 8-position chelates metal ions essential for bacterial enzyme function, while the thiophenyl group enhances membrane permeability .

  • Electron-Withdrawing Effects : Chlorine at the 5-position increases electrophilicity, facilitating nucleophilic attack at the 7-position .

This compound’s reactivity profile and modular synthesis pathways make it a valuable scaffold for developing antimicrobial and anticancer agents. Further studies should explore its applications in asymmetric catalysis and materials science.

Scientific Research Applications

5-Chloro-7-(thiophen-3-yl)quinolin-8-ol has several scientific research applications, including:

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : Position 7 modifications range from aliphatic amines (e.g., pyrrolidine, morpholine) to aromatic heterocycles (thiophene) and fluorinated benzyl groups. These substituents modulate electronic properties, lipophilicity, and steric bulk .
  • Synthetic Efficiency: Mannich reactions (e.g., reacting 5-chloro-8-hydroxyquinoline with formaldehyde and secondary amines) yield derivatives with >75% efficiency for aliphatic substituents .

Key Observations :

  • PBGS Inhibition: Aliphatic amine substituents (e.g., diethylaminomethyl) enhance PBGS inhibition, likely due to favorable electrostatic interactions with the enzyme’s allosteric site .
  • Anticancer Activity: Fluorobenzylamino groups (Q-4) improve cytotoxicity by balancing hydrophobicity and metal-binding capacity, critical for disrupting cellular redox homeostasis .
  • Thiophene’s Role : The thiophene moiety may enhance π-stacking with biological targets (e.g., DNA or enzyme active sites) or improve membrane permeability due to moderate lipophilicity.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties (Data from )
Compound Name LogP Topological PSA (Ų) Hydrogen Bond Donors Molecular Weight (g/mol)
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol 2.8 39.6 1 262.7
5-Chloro-7-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol 3.9 39.6 1 353.8
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol 3.2 47.1 1 296.7

Key Observations :

Biological Activity

5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is a derivative of the 8-hydroxyquinoline family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and a thiophene moiety. The presence of these substituents contributes to its lipophilicity and biological activity. The structure can be represented as follows:

5 Chloro 7 thiophen 3 yl quinolin 8 ol\text{5 Chloro 7 thiophen 3 yl quinolin 8 ol}

Research indicates that compounds within the 8-hydroxyquinoline class often exert their biological effects through several mechanisms:

  • Metal Chelation : Many derivatives exhibit metal-chelating properties, which can influence cellular processes by modulating metal ion availability. This mechanism is crucial in anticancer activity, where metal ions play a role in cell proliferation.
  • Inhibition of DNA/RNA Synthesis : Similar to clioquinol, it is hypothesized that this compound may inhibit nucleic acid synthesis, affecting cellular growth and division .
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of 8-hydroxyquinoline derivatives:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma (A375) and lung cancer (A549). The compound's IC50 values indicate potent antiproliferative effects .
Cell LineIC50 (µM)
A375<10
A549<15

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action comparable to standard antibiotics .
BacteriaMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound. In animal models, it has been shown to mitigate neurodegeneration associated with Alzheimer’s disease by inhibiting amyloid-beta aggregation and promoting neuronal survival .

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